1-Piperidineethanamine,a,a-dimethyl-,dihydrochloride
Overview
Description
“1-Piperidineethanamine, a,a-dimethyl-, dihydrochloride” is a chemical compound with the molecular formula C9H22Cl2N2 . It is also known by other synonyms such as "2-methyl-1-piperidin-1-ylpropan-2-amine; dihydrochloride" . The compound has a molecular weight of 229.19038 .
Synthesis Analysis
The synthesis of piperidine derivatives, including “1-Piperidineethanamine, a,a-dimethyl-, dihydrochloride”, has been a subject of research . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Various intra- and intermolecular reactions lead to the formation of various piperidine derivatives .Molecular Structure Analysis
The InChI key for “1-Piperidineethanamine, a,a-dimethyl-, dihydrochloride” is VTSKVIFOEYBQCW-UHFFFAOYSA-N . The canonical SMILES representation is CC©(CN1CCCCC1)N.Cl.Cl .Other physical and chemical properties such as melting point, boiling point, and density were not available in the searched resources .
Scientific Research Applications
Food-Borne Amines and Amides as Potential Precursors of Carcinogens
This study highlights the importance of naturally occurring amines and amides, such as piperidine compounds, as precursors to carcinogenic N-nitroso compounds in vivo. The investigation into the occurrence, biotransformation, and epidemiological significance of these compounds emphasizes their potential role in human cancer incidence. Notably, piperidine was identified in common spices like white and black pepper, and under acidic conditions, it readily reacts with nitrite to form carcinogenic N-nitroso-piperidine, showcasing the chemical's relevance in dietary cancer risk assessment (J. K. Lin, 1986).
Piperine: Bioactivity and Studies
Piperine, a major compound present in black pepper, carries numerous bioactive effects, including antimicrobial action and various physiological effects beneficial to human health. Its clinical studies have demonstrated remarkable antioxidant, antitumor, and drug availability-enhancing characteristics, along with immunomodulatory potential. This underscores the therapeutic potential of piperine and the need to incorporate it into health-enhancing medical formulations (Z. Stojanović-Radić et al., 2019).
Piperazine Derivatives for Therapeutic Use
The significance of piperazine and its derivatives in drug design is underscored by their presence in a wide array of drugs with diverse therapeutic uses, including antipsychotic, antidepressant, anticancer, and antiviral activities. The flexibility of the piperazine scaffold in drug discovery is highlighted, suggesting its potential for the development of new therapeutic agents (A. Rathi et al., 2016).
Anti-Mycobacterial Activity of Piperazine and Its Analogues
This review focuses on the anti-mycobacterial compounds over the past five decades where piperazine has been used as a vital building block. The significant activity of piperazine-based molecules against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains, is discussed. This sheds light on the medicinal chemistry of piperazine derivatives and their potential as cost-effective anti-mycobacterial agents (P. Girase et al., 2020).
Properties
IUPAC Name |
2-methyl-1-piperidin-1-ylpropan-2-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-9(2,10)8-11-6-4-3-5-7-11;;/h3-8,10H2,1-2H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSKVIFOEYBQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCCCC1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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